1-O-(D-glucosyl)glycerol

Descripción

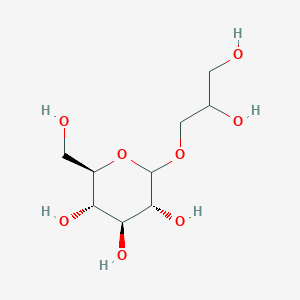

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H18O8 |

|---|---|

Peso molecular |

254.23 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6-,7+,8-,9?/m1/s1 |

Clave InChI |

NHJUPBDCSOGIKX-QMWFWAMKSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC(CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Origen del producto |

United States |

Biological Roles and Physiological Significance

Osmoprotective Mechanisms and Stress Adaptation

Glucosylglycerol is a key player in osmoprotection, the process by which cells maintain their structure and function in environments with high osmotic pressure, such as saline or arid conditions. nih.govgoogle.com

Glucosylglycerol is instrumental in the adaptation of certain bacteria to high-salt environments (halotolerance). In the salt-tolerant bacterium Pseudomonas mendocina, glucosylglycerol is one of the major compatible solutes synthesized de novo in response to osmotic stress. nih.govnih.gov Its accumulation is a pivotal part of the osmoadaptation strategy in this nonphotosynthetic microorganism. nih.gov

In cyanobacteria, the type of compatible solute accumulated often correlates with the organism's degree of salt tolerance. frontiersin.org Moderately salt-tolerant species, which can withstand salt concentrations up to 1.8 M NaCl, predominantly accumulate glucosylglycerol. frontiersin.orgnih.govnih.gov For instance, the model cyanobacterium Synechocystis sp. PCC 6803 synthesizes and accumulates glucosylglycerol as its primary osmolyte to counteract external salinity. nih.govnih.gov The synthesis is triggered by an increase in salt concentration, allowing the cells to balance the osmotic potential between the cell interior and the exterior, which is essential for maintaining turgor and growth. nih.govfrontiersin.org Some cyanobacteria also possess active transport systems to take up or prevent the leakage of glucosylglycerol, highlighting its importance in salt adaptation. scispace.com

The protective functions of glucosylglycerol extend beyond halotolerance to include resistance against drought and temperature extremes. adipogen.comresearchgate.netsrce.hr Many organisms that synthesize glucosylglycerol are found in environments subject to desiccation, such as the "resurrection plant" Myrothamnus flabellifolia. adipogen.com

Genetic engineering has demonstrated the efficacy of glucosylglycerol in conferring stress tolerance. When the gene for glucosylglycerol biosynthesis from the bacterium Azotobacter vinelandii was transferred into the model plant Arabidopsis thaliana and the crop plant Solanum tuberosum (potato), the transgenic plants accumulated significant amounts of glucosylglycerol. cabidigitallibrary.orgoup.com This accumulation resulted in improved growth and enhanced tolerance to both salt and drought stress conditions. cabidigitallibrary.orgoup.com In potato plants, this led to increased shoot growth under stress. cabidigitallibrary.org In microorganisms, glucosylglycerol is also recognized for its role in protecting against high temperatures. nih.govmdpi.com

| Organism | Type of Stress | Observed Effect of Glucosylglycerol Accumulation | Reference |

|---|---|---|---|

| Arabidopsis thaliana (transgenic) | Salt, Drought | Accumulation of GG led to improved stress tolerance. | oup.com |

| Solanum tuberosum (potato, transgenic) | Salt, Drought | Increased shoot growth under stress conditions. | cabidigitallibrary.org |

| Cyanobacteria | High Temperature, Desiccation | Protects against denaturation and preserves cellular function. | adipogen.comacademicjournals.org |

| Myrothamnus flabellifolia | Drought | Survives complete desiccation, with GG playing a key protective role. | adipogen.com |

To survive in high-salinity environments, many microorganisms employ a "salt-out" strategy, which involves actively exporting toxic ions and accumulating compatible solutes to maintain osmotic equilibrium. nih.govfrontiersin.org Glucosylglycerol is a prime example of such a solute. Its intracellular concentration is carefully regulated in response to the external osmotic pressure. nih.govnih.gov

In the cyanobacterium Synechocystis sp. PCC 6803, accumulation of glucosylglycerol is induced almost immediately after a salt shock. nih.govfrontiersin.org The intracellular level of the compound increases until it reaches a steady state that corresponds to the external salt concentration, a process that takes about 24 hours. frontiersin.orgnih.gov This accumulation allows the cell to compensate for the osmotic potential of the environment, ensuring water uptake is maintained for turgor and growth. nih.gov The synthesis is primarily controlled by the enzyme glucosylglycerol-phosphate synthase (GgpS), whose activity is stimulated by increased intracellular ion concentrations. frontiersin.orgnih.gov Conversely, when the external salinity decreases, a specific enzyme, glucosylglycerol hydrolase, degrades the accumulated glucosylglycerol to prevent the cell from taking on too much water. researchgate.netfrontiersin.org

| External NaCl Concentration | Intracellular GG Accumulation | Reference |

|---|---|---|

| Up to 684 mM | Specific, salt-related amounts of GG accumulate, reaching near-maximum levels in 24 hours. | nih.gov |

| 1,026 mM | Reduced accumulation rate; after 24 hours, cells accumulate only about 30% of the GG seen in fully acclimated cells. | nih.gov |

Macromolecular Stabilization and Cellular Integrity

In addition to its role in osmotic balance, glucosylglycerol directly protects cellular components from the damaging effects of stress. nih.govoup.com

Glucosylglycerol is an effective stabilizer of proteins and enzymes, protecting them from denaturation caused by heat or freeze-drying. oup.comnih.gov This protective capability is a key feature of compatible solutes. nih.govnih.gov Studies have shown that glucosylglycerol can provide significant protection to various enzymes, such as lactate (B86563) dehydrogenase and mannitol (B672) dehydrogenase, during freeze-drying and heat-induced inactivation. nih.govmdpi.com Its performance is often comparable to that of other well-known stabilizers like trehalose (B1683222). nih.gov In a comparative study, glucosylglycerate, a negatively charged analogue, was found to be more effective at preventing thermally induced activity loss in several enzymes, but glucosylglycerol still provided substantial protection and could often replace trehalose without compromising enzyme stability. nih.gov

| Enzyme | Stress Condition | Stabilizing Effect of Glucosylglycerol | Comparison | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase | Elevated Temperature | Effective in preventing activity loss. | Glucosylglycerate was most effective at ≥0.1 M. | nih.gov |

| Mannitol Dehydrogenase | Elevated Temperature | Effective in preventing activity loss. | Glucosylglycerate was most effective at ≥0.1 M. | nih.gov |

| Mannitol Dehydrogenase | Freeze-Drying | Afforded substantial (eightfold) protection. | Similar level of protection as glucosylglycerate. | nih.gov |

| Starch Phosphorylase | Elevated Temperature | Effective in preventing activity loss. | Glucosylglycerate was most effective at ≥0.1 M. | nih.gov |

| Xylose Reductase | Elevated Temperature | Effective in preventing activity loss. | Glucosylglycerate was most effective at ≥0.1 M. | nih.gov |

Cellular membranes are particularly vulnerable to damage during dehydration, which can lead to leakage of cellular contents and fusion between adjacent membranes. nih.govnih.gov Glucosylglycerol helps to preserve membrane integrity under such conditions. nih.govoup.com Experiments using liposomes (model membranes) showed that glucosylglycerol can protect them from leakage and fusion during drying and rehydration. nih.govnih.gov This protective effect is attributed to its ability to interact with the phosphate (B84403) headgroups of the membrane lipids. nih.gov This interaction lowers the lipid-phase transition temperature, preventing the membrane from entering a leaky gel state upon drying and rehydration. nih.govnih.gov While other solutes like sucrose (B13894) and trehalose were found to be more effective in these specific model experiments, glucosylglycerol still provided a significant stabilizing effect, underscoring its role in maintaining membrane structure and function during desiccation stress. nih.govnih.gov

Influence on Cell Wall Integrity (e.g., in Lactobacillus plantarum)

The structural fortification of the bacterial cell wall is critical for survival, particularly under environmental stress. In the lactic acid bacterium Lactobacillus plantarum, 1-O-(D-glucosyl)glycerol plays a significant role in maintaining cell wall integrity. This compound is a component of wall teichoic acids (WTAs), which are crucial polymers in the cell wall of Gram-positive bacteria. frontiersin.org The D-alanylation of these teichoic acids, a process influenced by the cell's metabolic state, can be modified in response to environmental stressors like acid stress. reading.ac.uk For instance, acid-adapted L. plantarum cells exhibit a thicker and rougher cell surface, suggesting modifications to the peptidoglycan structure. reading.ac.uk

Research indicates that glucosylglycerol, as part of these WTAs, contributes to the rigidity of the cell wall. Genetic studies have shown that strains of L. plantarum unable to perform the necessary glycosylation steps for WTA synthesis have an increased susceptibility to enzymes like lysozyme (B549824) that degrade the cell wall. This highlights the importance of glucosylglycerol in the structural architecture of the cell wall, which in turn helps the bacterium to evade the host's immune system and withstand external pressures. The accumulation of compatible solutes, including glucosylglycerol, is a known strategy for L. plantarum to cope with osmotic stress, further underscoring its role in preserving cellular integrity. asm.org

Metabolic and Regulatory Functions

This compound, often referred to as glucosylglycerol (GG), has been shown to enhance the cellular viability and performance of the budding yeast Saccharomyces cerevisiae, a key model organism for studying aging. nih.govresearchgate.netnih.gov Specifically, glucosylglycerol extends the chronological lifespan (CLS) of yeast, which is a measure of how long a non-dividing cell can remain viable. nih.govresearchgate.netnih.gov

Studies have demonstrated that administering moderate doses of glucosylglycerol to yeast cultures leads to a significant increase in their maximum lifespan. nih.govresearchgate.netnih.gov This effect is attributed to the compound's ability to increase the osmolarity of the culture medium, which triggers a stress response in the yeast cells that ultimately promotes longevity. nih.govresearchgate.netnih.gov The mechanisms underlying this lifespan extension involve the modulation of reactive oxygen species (ROS) generation and an enhancement of catalase activity, an enzyme that helps protect the cell from oxidative damage. nih.gov

Table 1: Effect of Glucosylglycerol on Yeast Chronological Lifespan

| Glucosylglycerol Concentration | Maximum Lifespan Increase |

|---|---|

| 48 mM | ~15.38% |

| 120 mM | ~34.6% |

Data sourced from studies on Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov

Glucosylglycerol exhibits prebiotic properties by selectively stimulating the growth and activity of beneficial microorganisms in the gut, such as Lactobacillus plantarum. ffhdj.comsemanticscholar.orgresearchgate.net Research has shown that glucosylglycerol can significantly promote the growth of probiotic strains like Lactobacillus acidophilus and Lactobacillus plantarum. ffhdj.comsemanticscholar.org This stimulatory effect is comparable to that of well-known prebiotics like fructo-oligosaccharides (FOS). ffhdj.comsemanticscholar.org

In addition to promoting the growth of beneficial bacteria, glucosylglycerol has been shown to enhance their ability to inhibit the growth of intestinal pathogens. ffhdj.comsemanticscholar.org Furthermore, cultures of L. acidophilus supplemented with glucosylglycerol have demonstrated a higher production of lactic acid, a beneficial metabolite in the gut. ffhdj.comsemanticscholar.org These findings suggest that glucosylglycerol has strong potential as a functional food ingredient with prebiotic benefits. ffhdj.comsemanticscholar.org

Table 2: Prebiotic Potential of Glucosylglycerol

| Feature | Observation | Reference |

|---|---|---|

| Probiotic Growth Stimulation | Significant growth of Lactobacillus acidophilus and Lactobacillus plantarum. | ffhdj.comsemanticscholar.org |

| Pathogen Inhibition | Enhanced ability of probiotic strains to inhibit intestinal pathogens. | ffhdj.comsemanticscholar.org |

Glucosylglycerol has been found to modulate specific biological pathways, notably the antioxidant defense systems in human skin cells. google.comunifiedpatents.com In human keratinocytes, glucosylglycerol treatment has been shown to significantly increase the expression of crucial cell-protective enzymes, including superoxide (B77818) dismutase (SOD). google.comunifiedpatents.com SOD is a vital antioxidant enzyme that plays a key role in protecting cells from damage caused by reactive oxygen species. google.comnih.gov

Specifically, research has demonstrated a time-dependent increase in the expression of SOD-1 in keratinocytes treated with a glucosylglycerol solution. google.com This upregulation of antioxidant enzymes like SOD and catalase helps to reduce oxidative stress in skin cells, thereby protecting the skin from damaging external influences. google.comgoogle.com These findings highlight the potential of glucosylglycerol as an active ingredient in skincare products aimed at protecting and stabilizing the skin. google.comunifiedpatents.comresearchgate.net

Table 3: Upregulation of SOD-1 Expression in Keratinocytes by Glucosylglycerol

| Time | Increase in SOD-1 Expression |

|---|---|

| 24 hours | 4.7 times |

| 96 hours | 19.6 times |

Based on treatment with a 0.5% glucosylglycerol solution. google.com

Glucosylglycerol is a compatible solute that plays a role in the adaptation of certain organisms to environmental stresses like high salinity and drought. oup.comcabidigitallibrary.org While not commonly found in higher plants, the introduction of the gene for glucosylglycerol synthesis into plants like Arabidopsis thaliana and potato has been shown to improve their tolerance to these abiotic stresses. oup.comcabidigitallibrary.org

In transgenic Arabidopsis thaliana plants, the accumulation of low levels of glucosylglycerol resulted in increased salt tolerance without negatively affecting the plant's growth under normal conditions. oup.com However, higher levels of accumulation led to growth retardation. oup.com Similarly, in potato plants, the expression of the glucosylglycerol synthesis gene led to increased shoot growth under both salt and drought stress conditions. cabidigitallibrary.org These findings suggest that the synthesis of glucosylglycerol can have a protective effect on plant metabolism under stress, as long as its accumulation does not interfere with other metabolic processes. oup.comcabidigitallibrary.org The protective mechanism is thought to involve both osmotic adjustment and the direct protection of macromolecules from denaturation. cabidigitallibrary.orgirjei.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glucosylglycerol |

| Fructo-oligosaccharides (FOS) |

| Lactic acid |

| Superoxide |

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Biosynthesis in Organisms

De novo synthesis is the primary mechanism by which organisms produce glucosylglycerol to counteract the effects of high salinity and other environmental stresses. researchgate.net This process starts from central metabolic intermediates, allowing cells to rapidly accumulate the osmolyte when needed.

The biosynthesis of glucosylglycerol begins with precursors derived from central carbon metabolism. In moderately halotolerant cyanobacteria, such as Synechocystis sp. PCC 6803, the synthesis pathway utilizes two main substrates. nih.govfrontiersin.org

The key precursors are:

ADP-glucose (ADP-Glc) : This activated form of glucose serves as the glucosyl donor in the condensation reaction.

sn-Glycerol 3-phosphate (G3P) : This compound provides the glycerol (B35011) backbone of the final molecule. nih.govwikipedia.org

The pathway proceeds through a phosphorylated intermediate, glucosylglycerol-phosphate (GGP) , before the final product is formed. nih.gov In some bacteria, such as Stenotrophomonas rhizophila, UDP-glucose can also serve as a glucosyl donor. researchgate.net

The production of glucosylglycerol is tightly regulated and is primarily induced by environmental stress, particularly high salinity. asm.org In organisms like the cyanobacterium Synechocystis sp. PCC 6803, the accumulation of glucosylglycerol is a direct adaptive response to osmotic upshifts. researchgate.netasm.org

Regulation occurs at multiple levels:

Biochemical Activation : The key enzyme in the pathway, GgpS, is biochemically activated by increased intracellular salt concentrations. In vitro studies have shown that around 200 mM NaCl is sufficient for the complete activation of the existing GgpS enzyme pool. asm.org

Transcriptional Regulation : The expression of the ggpS gene, which codes for GgpS, is significantly induced following an osmotic shock. asm.org In cells that have fully adapted to high-salt conditions, there is a linear relationship between the external salt concentration, the amount of ggpS mRNA, the quantity of GgpS protein, and the total accumulated glucosylglycerol. asm.org

Post-transcriptional and Post-translational Control : Under low-salt (control) conditions, the GgpS protein is stable and present in significant amounts due to weak constitutive transcription, but its enzymatic activity is switched off. nih.govasm.org This suggests an inhibitory mechanism is in place at low salt concentrations, which is then removed when the cell experiences salt stress. nih.gov

The synthesis rate of glucosylglycerol is directly proportional to the level of osmotic stress, allowing the cell to precisely counterbalance the external osmolarity. asm.org For instance, in Synechocystis cells shocked with NaCl concentrations above 300 mM, initial synthesis rates of approximately 17-21 µmol of GG h⁻¹ ml⁻¹A₇₅₀⁻¹ have been observed. asm.org

Glucosylglycerol Phosphate (B84403) Synthase (GgpS) and Glucosyl-3-phosphoglycerate Phosphatase (GgpP) Pathway

The most well-characterized pathway for glucosylglycerol biosynthesis is a two-step process catalyzed by the sequential action of Glucosylglycerol Phosphate Synthase (GgpS) and Glucosyl-3-phosphoglycerate Phosphatase (GgpP). nih.govfrontiersin.org This pathway is prevalent in many cyanobacteria. researchgate.net

Glucosylglycerol-phosphate synthase (GgpS), classified under EC 2.4.1.213, is the key enzyme that initiates the synthesis of glucosylglycerol. nih.govwikipedia.org It belongs to the family of glycosyltransferases. wikipedia.org

The reaction catalyzed by GgpS is the condensation of ADP-glucose and sn-glycerol 3-phosphate to form the intermediate 2-(beta-D-glucosyl)-sn-glycerol 3-phosphate (glucosylglycerol-phosphate) and ADP. wikipedia.org

Reaction: ADP-glucose + sn-glycerol 3-phosphate ⇌ 2-(beta-D-glucosyl)-sn-glycerol 3-phosphate + ADP wikipedia.org

In Synechocystis, the activity of GgpS is highly dependent on salt concentration, acting as a primary sensor and regulator of the pathway in response to osmotic stress. nih.gov However, when the ggpS gene is expressed in E. coli, the resulting enzyme is active even under low-salt conditions, suggesting that the inhibitory mechanism present in Synechocystis is absent in E. coli. nih.gov

The second and final step in the pathway is catalyzed by Glucosyl-3-phosphoglycerate Phosphatase (GgpP), also known as glucosylglycerol-phosphate phosphatase (GGPP). This enzyme (EC 3.1.3.85) is a phosphohydrolase that ensures the production of the final, uncharged compatible solute. nih.govwikipedia.org

GgpP catalyzes the dephosphorylation of the intermediate formed by GgpS, removing the phosphate group to yield glucosylglycerol. frontiersin.orguniprot.org

Reaction: (2R)-2-O-(alpha-D-glucopyranosyl)-3-phospho-glycerate + H₂O → (2R)-2-O-(alpha-D-glucopyranosyl)-glycerate + phosphate uniprot.orguniprot.org

In Mycobacterium tuberculosis, the GpgP enzyme shows a preference for glucosyl-3-phosphoglycerate (GPG) but can also dephosphorylate other substrates like mannosyl-3-phosphoglycerate (MPG) and mannosylglucosyl-3-phosphoglycerate (MGPG) at a lower rate. uniprot.org Studies on the M. tuberculosis enzyme have revealed key residues essential for catalysis, including His11, which forms a covalent phosphohistidine (B1677714) intermediate during the reaction. nih.gov

Table 1: Characteristics of Glucosyl-3-phosphoglycerate Phosphatase (GpgP) from Mycobacterium tuberculosis

| Characteristic | Value/Description | Source |

|---|---|---|

| Optimum pH | 7.0 (at 37°C) | uniprot.org |

| Active pH Range | 4.0 - 10.0 | uniprot.org |

| Optimum Temperature | 45°C | uniprot.org |

| Active Temperature Range | 20°C - 50°C | uniprot.org |

| Inhibitors | Cobalt ions (10-50 mM), Copper ions (at any concentration from 1-50 mM) | uniprot.org |

| Catalytic Residues | Arg10, His11, Asn17, Gln23, Arg60, Glu84, His159, Leu209 | nih.gov |

The genes encoding the enzymes for glucosylglycerol synthesis have been identified and studied in several organisms. In Synechocystis sp. PCC 6803, the gene encoding GgpS is designated ggpS. nih.gov The gene encoding GgpP is referred to as stpA or ggpP. asm.org

A key finding is that these two genes are not organized in an operon in Synechocystis. nih.govasm.org This indicates that their transcription is not necessarily co-regulated from a single promoter, allowing for more complex regulatory control.

The regulation of the ggpS gene is strongly linked to environmental stress. Its transcription is induced by high salt concentrations, and this regulation involves an alternative sigma factor, σF. In a mutant lacking σF, the salt-dependent induction of ggpS was significantly reduced. asm.org This demonstrates a clear genetic regulatory mechanism that connects environmental signals to the production of this crucial osmolyte. While the GgpS protein is constitutively present, its activity and the rate of its synthesis are both ramped up significantly upon salt stress to facilitate rapid acclimation. asm.org

In some organisms, a bifunctional fusion protein called GGPPS exists, where the GgpP domain is at the N-terminal and the GgpS domain is at the C-terminal. frontiersin.org This fusion suggests a different evolutionary and regulatory strategy compared to organisms where the enzymes are encoded by separate genes. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-O-(D-glucosyl)glycerol / Glucosylglycerol | GG |

| ADP-glucose | ADP-Glc |

| sn-Glycerol 3-phosphate | G3P |

| UDP-glucose | UDP-Glc |

| Glucosylglycerol-phosphate | GGP |

| Glucosyl-3-phosphoglycerate | GPG |

| Mannosyl-3-phosphoglycerate | MPG |

| Mannosylglucosyl-3-phosphoglycerate | MGPG |

| Phosphate | - |

Glucosylglycerate Synthase (Ggs) Pathway

The Glucosylglycerate Synthase (Ggs) pathway represents a direct, single-step enzymatic synthesis of 2-O-(α-D-glucopyranosyl)-D-glycerate. wikipedia.orgexpasy.org This is distinct from the more common two-step pathway that proceeds via a phosphorylated intermediate. enzyme-database.org In the two-step process, glucosyl-3-phosphoglycerate synthase (GpgS) first synthesizes 2-O-(α-D-glucopyranosyl)-3-phospho-D-glycerate, which is subsequently dephosphorylated by a specific phosphatase to yield glucosylglycerate. enzyme-database.orgnih.gov However, the Ggs pathway offers a more direct route.

Enzymatic Characteristics of Ggs and Single-Step Synthesis

Glucosylglycerate synthase (Ggs) (EC 2.4.1.268) catalyzes the direct condensation of an activated glucose donor, typically ADP-glucose, with D-glycerate to form 2-O-(α-D-glucopyranosyl)-D-glycerate and ADP. wikipedia.orgenzyme-database.org This single-step synthesis was notably identified in the hyperthermophilic bacterium Persephonella marina, which uniquely possesses both the single-step (Ggs) and the two-step (GpgS/GpgP) pathways for glucosylglycerate production. wikipedia.orgexpasy.orgresearchgate.netoup.com

The recombinant Ggs from P. marina has been characterized as a highly thermostable enzyme. researchgate.net It exhibits maximal activity in a temperature range of 80°C to 85°C and maintains stability over extended periods, with a half-life of 74 hours at 85°C. researchgate.net The enzyme's activity is optimal across a broad pH range, from 5.5 to 8.0. researchgate.net Catalysis by Ggs is strictly dependent on the presence of divalent cations, with Mg²⁺ or Ca²⁺ being effective for its function. researchgate.net

Substrate Specificity and Donor Molecule Utilization (e.g., ADP-glucose, GDP-glucose, UDP-glucose)

The substrate specificity of Ggs from P. marina has been investigated, revealing a clear preference for ADP-glucose as the glucosyl donor. researchgate.net While it is the preferred substrate, the enzyme also demonstrates a degree of promiscuity by utilizing other nucleotide-activated sugars. Ggs can use GDP-glucose and UDP-glucose as donor molecules to synthesize glucosylglycerate, although with lower efficiency compared to ADP-glucose. researchgate.netgrafiati.com D-glycerate is the specific acceptor molecule for these glucosyl donors in the reaction catalyzed by Ggs. researchgate.net

In contrast, Glucosyl-3-phosphoglycerate synthases (GpgS) from different organisms show varied preferences for the sugar nucleotide donor. For instance, the GpgS from the archaeon Methanococcoides burtonii is highly specific for GDP-glucose. nih.govgrafiati.com Conversely, GpgS enzymes from Mycobacterium species can utilize UDP-glucose, ADP-glucose, and GDP-glucose, with decreasing affinity in that order. oup.comoup.com The GpgS from P. marina shows activity with UDP-glucose, GDP-glucose, ADP-glucose, and TDP-glucose. grafiati.com

| Fixed Substrate | Varied Substrate | Vmax (μmol/min·mg) | Km (mM) |

|---|---|---|---|

| ADP-glucose | D-Glycerate | 341.9 ± 51.3 | 2.2 ± 0.5 |

| D-Glycerate | ADP-glucose | 284.3 ± 42.6 | 1.5 ± 0.3 |

| D-Glycerate | GDP-glucose | 27.4 ± 8.5 | 7.1 ± 2.6 |

| D-Glycerate | UDP-glucose | 47.0 ± 3.7 | 6.8 ± 1.4 |

Data sourced from Fernandes et al. (2007). researchgate.net

Other Enzymatic Transglycosylation Pathways

Beyond the specific synthase pathways, the formation of glucosyl-glycerol compounds can be achieved through the versatile catalytic action of transglycosylating enzymes.

Sucrose (B13894) Phosphorylase (SPase)-Mediated Synthesis

Sucrose phosphorylase (SPase; EC 2.4.1.7) is a well-studied enzyme from the glycoside hydrolase family 13 (GH13). asm.orgnih.govresearchgate.net In nature, it catalyzes the reversible phosphorolysis of sucrose into α-D-glucose 1-phosphate and fructose (B13574). asm.orgnih.gov However, its utility in biotechnology stems from its ability to act as a transglucosylase. In the absence of phosphate, the glucosyl-enzyme intermediate formed during the catalytic cycle can be intercepted by other acceptor molecules instead of water or phosphate. nih.gov This property allows SPase to synthesize a wide array of α-glucosides, including 2-O-(α-D-glucopyranosyl)-sn-glycerol, which is used commercially as a cosmetic ingredient. asm.orgnih.govmdpi.comresearchgate.net

A significant challenge in enzymatic glycosylation is controlling the position (regioselectivity) and stereochemistry (stereoselectivity) of the newly formed glycosidic bond, especially when the acceptor molecule has multiple hydroxyl groups. rsc.org SPase exhibits remarkable selectivity in many cases. nih.gov For the transglucosylation of glycerol, SPase from Leuconostoc mesenteroides shows high regioselectivity, primarily glucosylating the C-2 position to form 2-O-α-D-glucosylglycerol (2-αGG). researchgate.netnih.gov While 2-αGG is the major product, a small amount of 1-O-α-D-glucosylglycerol (1-αGG) is also formed. researchgate.net

The stereoselectivity of SPase can be exceptionally high. For instance, when racemic glyceric acid amide is used as an acceptor, SPase demonstrates complete regio- and diastereoselectivity, exclusively forming (R)-2-O-α-D-glucopyranosyl glyceric acid amide. rsc.orgmdpi.com This strict enantiodiscrimination is attributed to the non-productive binding of the (S)-enantiomer. rsc.org However, in other reactions, such as with certain diols, SPase may show less discrimination between enantiomers. nih.gov

Kinetic Parameters and Reaction Optimization

Sucrose phosphorylase (SPase) from Leuconostoc mesenteroides is a key enzyme for the regioselective synthesis of 2-O-α-D-glucosylglycerol (2-αGG), a specific isomer of glucosylglycerol. srce.hrresearchgate.net This enzyme catalyzes the transfer of a glucose unit from sucrose to glycerol. srce.hr The reaction is highly efficient, with yields of up to 90% based on the converted sucrose when a twofold molar excess of glycerol is used. srce.hr

Optimization of the reaction conditions is crucial for maximizing the yield of glucosylglycerol. Studies have shown that the initial reaction rate of transglucosylation by SPase from Lactobacillus reuteri is significantly lower than that of phosphorylation, indicating that glycerol is a low-affinity acceptor compared to phosphate. nih.gov To improve efficiency, reaction parameters such as substrate ratio, pH, and temperature are optimized. For instance, using a whole-cell biocatalyst of Lactobacillus paracasei overexpressing the L. reuteri SPase, the optimal molar ratio of sucrose to glycerol was found to be 1:1, with an optimal pH of 8.0 and a temperature of 50°C. nih.gov

The kinetic partition coefficient, which compares the reactivity of glycerol to water, has been determined to be 7.9 L/mol for sucrose phosphorylase, suggesting glycerol is a synthetically useful acceptor. srce.hrresearchgate.net Under optimized conditions, such as 0.3 M sucrose and 2.0 M glycerol, transglucosylation occurs with approximately 95% efficiency of donor substrate conversion. srce.hr Further studies on the energetics of the sucrose phosphorylase reaction show that enzyme glycosylation from sucrose is the rate-limiting step in the forward direction, with a kcat of 84 s⁻¹ at 30°C. tugraz.at

Table 1: Kinetic Parameters for Sucrose Phosphorylase from L. reuteri SDMCC050455

| Parameter | Value | Conditions | Reference |

| Initial Forward Reaction Rate (Transglucosylation) | 11.83/s | 1 M sucrose, 1 M glycerol, pH 8.0, 50°C | nih.gov |

| Equilibrium Conversion | 56.90% | 1 M sucrose, 1 M glycerol, 110 h | nih.gov |

| kcat (Phosphorolysis) | 84 s⁻¹ | 30°C | tugraz.at |

| kcat (Synthesis) | 22 s⁻¹ | 30°C | tugraz.at |

| Kinetic Partition Coefficient (kglycerol/kwater) | 7.9 L/mol | 0.8 M sucrose, 0.02–3.0 M glycerol | srce.hrresearchgate.net |

Amylosucrase-Catalyzed Transglycosylation

Amylosucrase (ASase), a type of glycosyltransferase, is another effective enzyme for the synthesis of glucosylglycerol. nih.gov It utilizes the inexpensive donor substrate sucrose to transfer a glucose moiety to an acceptor molecule like glycerol. nih.govjmb.or.kr Amylosucrase from Deinococcus geothermalis (DgAS) is particularly noted for its thermostability and broad acceptor range, with a transglycosylation yield of about 76%. nih.gov

Research has demonstrated that ASase from Methylobacillus flagellatus KT can produce a mixture of glucosylglycerol isomers, including (2S)-1-O-α-D-glucosyl-glycerol, (2R)-1-O-α-D-glucosyl-glycerol, and 2-O-α-D-glucosyl-glycerol. nih.gov The reaction conditions can be optimized to maximize yield, with a pH range of 6.0–7.5, a temperature between 30–40°C, and a sucrose to glycerol molar ratio of 2:1 being effective. In another study, Deinococcus geothermalis amylosucrase was used in a second transglycosylation step to synthesize unnatural glycosides of β-glucosylglycerol. nih.govjmb.or.kr

α-Glucosidase-Mediated Synthesis

α-Glucosidase (EC 3.2.1.20) is capable of synthesizing α-D-glucosylglycerol (αGG) through transglucosylation. nih.govtandfonline.com This enzyme is found in traditional Japanese foods like sake, where it facilitates the transfer of glucose from maltose (B56501) to glycerol produced by yeast. nih.govtandfonline.com The resulting αGG is a mixture of three isomers: 2-O-α-D-glucosylglycerol, (2R)-1-O-α-D-glucosylglycerol, and (2S)-1-O-α-D-glucosylglycerol. nih.govtandfonline.com

A notable example is the α-glucosidase from Halomonas sp. strain H11 (HaG), which shows high transglucosylation activity and is activated by monovalent cations like K⁺, Rb⁺, Cs⁺, and NH₄⁺. asm.org These cations can increase the enzyme's activity by two- to nine-fold. asm.org The synthesis of αGG using HaG is highly efficient, producing fewer by-products compared to other α-glucosidases like the one from Aspergillus niger. asm.org The enzyme is stable, and in a batch method, the daily addition of maltose over ten days can increase the amount of GG produced by about five-fold. nih.govtandfonline.com

Table 2: Comparison of α-Glucosidases for αGG Synthesis

| Enzyme Source | Donor Substrate | Key Features | Reference |

| Koji (e.g., Aspergillus oryzae) | Maltose | Found in traditional fermented foods; produces a mixture of three αGG isomers. | nih.govtandfonline.com |

| Halomonas sp. H11 (HaG) | Maltose, Sucrose, pNPG | High transglucosylation activity; activated by monovalent cations; produces fewer by-products. | asm.org |

| Geobacillus sp. | Maltose | Efficient production of α-glucosylglycerol. | nih.gov |

Cyclodextrin Glucanotransferase Involvement

Cyclodextrin glucanotransferases (CGTases) can also be employed for the synthesis of glucosylglycerol through transglycosylation, using starch as the glucose donor. nih.gov Enzymes from Geobacillus stearothermophilus and Thermoanaerobacter sp. have been found to be particularly suitable for this purpose. nih.gov The reaction yields several products, with O-α-D-glucosyl-(1→1)-glycerol being the major component and O-α-D-glucosyl-(1→2)-glycerol as a minor product. nih.gov

Optimization of the reaction conditions for CGTase-mediated synthesis involves adjusting temperature and substrate concentrations. The optimal temperatures for the enzymes from G. stearothermophilus and Thermoanaerobacter sp. are approximately 60°C and 80°C, respectively. nih.gov A reaction mixture containing 30% (w/v) glycerol and 20% (w/v) soluble starch has been shown to be optimal for efficient transglycosylation. nih.gov

Plant Glucosidase II Participation

Plant glucosidase II (GCSII) has been shown to catalyze a transglucosylation reaction in addition to its primary hydrolytic function. nih.gov When purified plant glucosidase II is incubated with a glucosyl donor in the presence of glycerol, it can form glucosylglycerol. nih.govgoogle.com Specifically, experiments using [3H]Glc₂Man₉GlcNAc as the donor and [¹⁴C]glycerol as the acceptor demonstrated the formation of a product containing both radioisotopes, which was identified as glucosylglycerol. nih.gov Since the glucose was released by α-glucosidase, the product was determined to be glucosyl-α-glycerol. nih.gov

However, the primary role of glucosidase II in plants is in the quality control of glycoprotein (B1211001) folding within the endoplasmic reticulum, where it sequentially removes glucose residues from N-glycans. nih.govresearchgate.netmolbiolcell.org Its ability to use glycerol as an acceptor in a transglycosylation reaction is a secondary activity and highlights the catalytic versatility of this enzyme. nih.gov

Synthetic Methodologies and Biotechnological Production

Enzymatic Synthesis Strategies

Enzymatic synthesis stands as a cornerstone for producing glucosylglycerol, utilizing enzymes' inherent ability to form glycosidic bonds with high regioselectivity and stereospecificity. The primary reaction involves the transfer of a glucose moiety from a donor substrate, such as sucrose (B13894) or maltose (B56501), to a glycerol (B35011) acceptor. Key enzymes in this process include sucrose phosphorylase (SPase), α-glucosidase, and amylosucrase. srce.hrtandfonline.comnih.gov

In vitro biocatalysis involves the use of isolated and often purified enzymes to catalyze the synthesis of glucosylglycerol in a controlled reactor environment. This approach allows for precise optimization of reaction conditions to maximize product yield and purity.

The selection and preparation of the enzyme are critical first steps in developing an efficient biocatalytic process. A variety of enzymes from different microbial sources have been identified and utilized for glucosylglycerol synthesis.

Sucrose phosphorylase (SPase, EC 2.4.1.7) is a prominent enzyme for this purpose due to its high efficiency and regioselectivity. nih.gov It is sourced from several bacterial species, including Leuconostoc mesenteroides, Bifidobacterium adolescentis, and Lactobacillus reuteri. srce.hrnih.govgenscript.com To ensure a reliable and abundant supply, these enzymes are frequently produced recombinantly, with Escherichia coli being a common expression host. srce.hrgenscript.comd-nb.info For instance, the SPase gene from Leuconostoc mesenteroides ATCC 12,291 has been synthesized with optimized codons and successfully overexpressed in E. coli. d-nb.info Systematic comparisons have shown that SPase from L. mesenteroides (LmSucP) can be more advantageous than the enzyme from B. adolescentis (BaSucP) for whole-cell applications due to its higher solubility and greater regioselectivity for the C-2 position of glycerol. genscript.comresearchgate.net

Other enzymes employed include α-glucosidases (EC 3.2.1.20) and amylosucrases (EC 2.4.1.4). tandfonline.comnih.gov An α-glucosidase from Aspergillus niger (transglucosidase L-AMANO) has been used to synthesize glucosylglycerol from maltose and glycerol. tandfonline.comnih.gov Amylosucrase from Methylobacillus flagellatus KT is another example, catalyzing transglycosylation from sucrose to glycerol. While purified enzymes are used for detailed characterization, industrial-scale processes may use crude enzyme extracts or even whole-cell preparations to reduce costs. d-nb.infogoogle.com

| Enzyme | Source Organism | Recombinant Host (if applicable) | Glucosyl Donor | Reference |

|---|---|---|---|---|

| Sucrose Phosphorylase (SPase) | Leuconostoc mesenteroides | E. coli | Sucrose | srce.hrgenscript.comd-nb.info |

| Sucrose Phosphorylase (SPase) | Bifidobacterium adolescentis | E. coli | Sucrose | srce.hrgenscript.com |

| Sucrose Phosphorylase (SPase) | Lactobacillus reuteri | Lb. paracasei | Sucrose | nih.gov |

| α-Glucosidase | Aspergillus niger | N/A | Maltose | tandfonline.comnih.gov |

| Amylosucrase | Methylobacillus flagellatus KT | N/A | Sucrose | |

| Glucosylglycerol Phosphorylase (GGP) | Marinobacter adhaerens | E. coli | α-D-glucose 1-phosphate | nih.gov |

To maximize the efficiency and yield of glucosylglycerol synthesis, key reaction parameters must be optimized. These include pH, temperature, and the molar ratio of substrates.

The optimal pH for the enzymatic reaction varies depending on the specific enzyme. For SPase-catalyzed reactions, the pH generally ranges from 6.0 to 8.0. nih.gov For example, a pH of 7.0 was used for the SPase from L. mesenteroides in a batch system. google.com The transglucosylation activity of an SPase from Lb. reuteri was found to be optimal at a more alkaline pH of 8.0. nih.gov In contrast, α-glucosidase often prefers slightly acidic conditions, with an optimal pH of 5.0 reported for the synthesis using maltose. tandfonline.com

Temperature is another critical factor influencing enzyme activity and stability. Most synthesis reactions are conducted at temperatures between 30°C and 50°C. tandfonline.comnih.gov For the production of α-D-glucosylglycerol using SPase variants from L. mesenteroides, reactions were carried out at 37°C. d-nb.info The synthesis using α-glucosidase was optimized at 50°C, although continuous addition strategies operated at 40°C to enhance enzyme stability over a longer period. tandfonline.com

The substrate ratio , particularly the molar ratio of the glucosyl donor to the glycerol acceptor, is crucial for driving the reaction equilibrium towards product formation. A molar excess of glycerol is typically used to increase the yield of glucosylglycerol and to suppress the competing hydrolysis reaction where water acts as the acceptor. srce.hracs.org Ratios of sucrose to glycerol such as 1:2 have been shown to yield over 95% conversion. srce.hrgoogle.comftb.com.hr In some process designs, the glycerol excess can be as high as six-fold to drive sucrose conversion to completion. acs.org For an SPase from Lb. reuteri, a 1:1 molar ratio of sucrose to glycerol was found to be optimal for measuring transglucosylation activity. nih.gov

| Enzyme | Parameter | Optimal Value/Range | Resulting Yield/Titer | Reference |

|---|---|---|---|---|

| Sucrose Phosphorylase (L. mesenteroides) | pH | 7.0 | >95% yield | srce.hrgoogle.com |

| Sucrose Phosphorylase (L. mesenteroides) | Temperature | 30°C | ||

| Sucrose Phosphorylase (L. mesenteroides) | Substrate Ratio (Sucrose:Glycerol) | 1:2 (molar) | ||

| α-Glucosidase | pH | 5.0 | 164 g/L after 10 days | tandfonline.com |

| α-Glucosidase | Temperature | 40-50°C | ||

| α-Glucosidase | Substrate | Maltose and Glycerol | ||

| SPase Mutant (T219L) | Temperature | 37°C | 193.2 ± 12.9 g/L | d-nb.info |

| SPase Mutant (T219L) | Time | 60 h | ||

| SPase (Lb. reuteri) - Free Enzyme | pH | 8.0 | 144.36 g/L after 110 h | nih.gov |

| SPase (Lb. reuteri) - Free Enzyme | Temperature | 45°C | ||

| SPase (Lb. reuteri) - Free Enzyme | Substrate Ratio (Sucrose:Glycerol) | 1:1 (molar) |

Immobilizing enzymes on solid supports is a key strategy for improving the economic feasibility of biocatalytic processes. It enhances enzyme stability, allows for continuous operation, and simplifies catalyst separation and reuse. nih.gov Several techniques have been successfully applied to the enzymes used for glucosylglycerol synthesis.

One common method is entrapment , where enzymes or whole cells are enclosed within a porous matrix. E. coli cells expressing SPase have been immobilized by entrapment in a polyacrylamide (PAM) matrix, which can then be used in a packed-bed reactor for continuous synthesis. acs.orgau.dk

Covalent attachment provides a strong linkage between the enzyme and the support. Multipoint covalent attachment of SPase on epoxy-activated supports has been shown to be an efficient immobilization method. nih.gov Another approach involves using biochar, a carbonaceous material derived from biomass, which can be activated to create functional groups for covalent enzyme binding, resulting in significantly enhanced thermal stability. mdpi.com

Non-covalent immobilization offers a milder alternative. A fusion protein of SPase with a polycationic binding module, Zbasic2, was developed for single-step, non-covalent immobilization onto anionic porous supports. nih.gov This method achieved high enzyme loadings (up to 90 mg enzyme per gram of support) and the immobilizate was about half as effective as the free enzyme. nih.gov A key advantage is the reversibility of the attachment, which allows for the recovery and reuse of the solid support. nih.gov

More advanced techniques include the creation of sequentially co-immobilized enzyme nanoflowers . In one study, SPase from B. adolescentis and glucosylglycerol phosphorylase (GGP) from Marinobacter adhaerens were co-immobilized using SpyTag/SpyCatcher protein ligation technology. This created a structured biocatalyst (SP-GGP@Cap) that demonstrated improved thermal and pH stability and could be recycled for ten cycles, retaining 61% of its initial activity. nih.gov

Cascade reactions, where multiple enzymatic steps are performed in a single pot, offer enhanced efficiency by minimizing downstream processing and overcoming thermodynamic limitations. For glucosylglycerol synthesis, a highly effective cascade system combines a phosphorolysis step with a transglycosylation step. acs.orgresearchgate.net

This two-enzyme system typically involves:

Phosphorolysis: Sucrose phosphorylase (SP) catalyzes the breakdown of an inexpensive donor like sucrose in the presence of inorganic phosphate (B84403) to produce fructose (B13574) and the high-energy intermediate α-D-glucose 1-phosphate (α-G1P).

Transglycosylation: A second enzyme, glucosylglycerol phosphorylase (GGP), then transfers the glucosyl group from α-G1P to glycerol to form the final product, glucosylglycerol. nih.govacs.org

This designed synthetic pathway is thermodynamically favorable and can lead to a near-stoichiometric conversion of substrates with product yields reaching as high as 98%. acs.org By coupling these reactions, a high product titer of 452 g/L (1.78 mol/L) with a productivity of 24.3 g/L/h was achieved in a lab-scale production. acs.org The efficiency of such cascade reactions can be further improved by co-immobilizing the enzymes, which facilitates the transfer of the α-G1P intermediate between the active sites and overcomes diffusion limitations. nih.gov

Using whole microbial cells as biocatalysts is an attractive alternative to using isolated enzymes, as it eliminates the need for costly and time-consuming enzyme purification. genscript.com The cells act as natural capsules for the enzyme, protecting it from the bulk reaction environment.

Recombinant E. coli is a widely used host for producing the necessary enzymes for whole-cell biocatalysis. genscript.comresearchgate.net More recently, food-grade organisms like Lactobacillus paracasei have been engineered to serve as cell factories for producing glucosylglycerol. nih.govresearchgate.net In one study, an SPase from Lb. reuteri (LrSP) was overexpressed in Lb. paracasei. The intracellular SPase activity in the recombinant strain increased 6.67-fold compared to the original strain. nih.govnih.gov

A significant challenge in whole-cell catalysis is the transport of substrates and products across the cell membrane. To address this, cell permeabilization is often performed. Treatment with detergents like Triton X-100 or physical methods such as freeze-thawing can increase membrane permeability, enhancing reaction rates. nih.govgenscript.com A chemically permeabilized whole-cell biocatalyst of Lb. paracasei showed a vastly improved initial reaction rate and reached a conversion of 80.79% in just 17 hours, compared to 56.90% in 110 hours for the free enzyme. nih.govnih.gov This whole-cell system achieved a final product yield of 203.21 g/L of 2-O-α-D-glucosylglycerol from 1 M sucrose and 1 M glycerol, demonstrating a 9.1-fold increase in productivity compared to the pure enzyme system. nih.govresearchgate.netnih.gov

Plant Metabolic Engineering for In Planta Production (e.g., potato)

The production of GG has also been explored in transgenic plants. Potatoes (Solanum tuberosum) have been engineered to produce GG by expressing the ggpPS gene from Azotobacter vinelandii. cabidigitallibrary.org This gene encodes a bifunctional enzyme that catalyzes the two-step synthesis of GG. cabidigitallibrary.org

In these transgenic potato plants, GG accumulation was observed in the leaves, reaching levels of up to 19 µmol/g fresh mass. cabidigitallibrary.org When the ggpPS gene was placed under the control of a stress-inducible promoter, GG was also detected in the tubers, although at lower levels (up to 2.6 µmol/g fresh mass). cabidigitallibrary.org These findings demonstrate the feasibility of producing GG in planta, which could offer a novel production platform. cabidigitallibrary.org

Chemical Synthesis Routes

While biotechnological methods are prevalent, chemical synthesis provides an alternative for producing this compound.

Conventional Chemical Synthesis Approaches

The first reported chemical synthesis of a GG mixture occurred in 2000. researchgate.net This method involved the use of sodium periodate (B1199274) and sodium borohydride (B1222165) with maltitol (B1215825) as a starting material, resulting in a mixture of GG isomers with a yield of 18%. researchgate.net

More recent approaches have focused on reagent-controlled glycosylation. rsc.orgacs.org These methods utilize external nucleophilic additives to modulate the reactivity of the glycosylation system, allowing for the stereoselective formation of glycosidic bonds. rsc.orgacs.org For example, per-benzylated glucosyl imidate donors can be used in combination with additives to effectively create α-glucosidic linkages. rsc.org

Stereoselective and Regioselective Synthesis Challenges

A significant hurdle in the chemical synthesis of glycosides, including this compound, is achieving high stereoselectivity and regioselectivity. rsc.org The construction of 1,2-cis-glycosidic linkages, such as the α-linkage in GG, is a well-known challenge in carbohydrate chemistry. rsc.orgrsc.org

The presence of multiple hydroxyl groups on both the glucose and glycerol molecules means that reactions can occur at various positions, leading to a mixture of isomers. tandfonline.com For example, enzymatic synthesis using α-glucosidase often produces a mixture of 2-O-α-D-glucosylglycerol, (2R)-1-O-α-D-glucosylglycerol, and (2S)-1-O-α-D-glucosylglycerol. tandfonline.com Distinguishing between these isomers requires careful structural analysis, typically using NMR spectroscopy.

The development of general methods for the highly stereoselective synthesis of 1,2-cis-glycosides remains an active area of research. rsc.org While reagent-controlled strategies have shown promise, the outcome can still be influenced by the specific structures of the donor and acceptor molecules. rsc.orgacs.org

Stereochemistry and Isomerism of 1 O D Glucosyl Glycerol

Identification and Characterization of Regio- and Stereoisomers

1-O-(D-glucosyl)glycerol is part of a larger family of glucosylglycerols (GGs), which are glycosides formed from the connection of a glucose molecule to a glycerol (B35011) backbone. nih.gov Variations in the attachment point of the glucose to the glycerol and the spatial orientation of the atoms give rise to several isomers, each with unique properties.

2-O-α-D-glucosylglycerol, also known as GG-II, is a significant regioisomer where the α-D-glucosyl group is attached to the second carbon atom of the glycerol molecule. nih.govnih.gov This compound is a naturally occurring osmolyte found in various organisms, including bacteria and plants, where it plays a role in protecting cells against environmental stresses like high salinity and desiccation. researchgate.netgoogle.com

Enzymatic synthesis of 2-O-α-D-glucosylglycerol is often achieved with high regioselectivity using enzymes like sucrose (B13894) phosphorylase. nih.govacs.org This biocatalytic approach is favored for its efficiency and ability to produce the specific 2-O-α-D-glucosylglycerol isomer, which has applications in the cosmetics and food industries due to its moisturizing and stabilizing properties. researchgate.netnih.gov

Table 1: Properties of 2-O-α-D-glucosylglycerol (GG-II)

| Property | Value |

| Chemical Formula | C9H18O8 |

| Molar Mass | 254.24 g/mol |

| Synonyms | Glucosylglycerol, Glycoin |

| Biological Role | Osmolyte, Bacterial Metabolite |

| CAS Number | 22160-26-5 |

(2R)-1-O-α-D-glucosylglycerol, or R-GG-I, is a stereoisomer where the α-D-glucosyl group is linked to the first carbon of a glycerol molecule with an (R) configuration at the second carbon. nih.gov This particular isomer has been identified in traditional Japanese foods like sake, miso, and mirin. nih.gov Its formation in these products is attributed to the transglucosylation of glycerol by α-glucosidase enzymes present in koji mold. nih.gov

Similar to its (2R) counterpart, (2S)-1-O-α-D-glucosylglycerol (S-GG-I) has the α-D-glucosyl group attached to the first carbon of glycerol, but with an (S) configuration at the second carbon. nih.gov This isomer is also found alongside R-GG-I and GG-II in fermented food products. nih.gov The enzymatic synthesis using α-glucosidase typically results in a mixture of these three isomers. nih.gov

Table 2: Comparison of α-D-glucosylglycerol Isomers

| Isomer | Attachment Point on Glycerol | Stereochemistry at C2 of Glycerol |

| 2-O-α-D-glucosylglycerol (GG-II) | C2 | N/A |

| (2R)-1-O-α-D-glucosylglycerol (R-GG-I) | C1 | (R) |

| (2S)-1-O-α-D-glucosylglycerol (S-GG-I) | C1 | (S) |

In addition to the α-anomers, β-glucosylglycerol isomers also exist, where the glucose unit is in the β-configuration. These can exist in various forms, including β-D-glucopyranosyl-(1→1)-D-glycerol and β-D-glucopyranosyl-(1→3)-D-glycerol. jmb.or.kr The synthesis of these isomers can be achieved through enzymatic methods, for example, by using β-glucosidase, which can produce a mixture of these stereoisomers. jmb.or.kr The structural determination and separation of these isomers often require advanced analytical techniques like High-Performance Anion-Exchange Chromatography (HPAEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. jmb.or.kr

Significance of Stereochemistry in Biological Interactions

The stereochemical configuration of glucosylglycerol isomers is not a trivial detail; it has profound implications for their biological activity. mdpi.com The precise three-dimensional shape of a molecule determines how it interacts with biological macromolecules such as enzymes and receptors. nih.gov

For instance, the stereochemistry of glycerol phosphate (B84403), a related compound, has been shown to be a critical factor in the synthesis of teichoic acids in the cell walls of Gram-positive bacteria. nih.gov Furthermore, the interaction of these teichoic acids with antibodies is highly dependent on the stereochemistry of the glycerol phosphate backbone. nih.gov This demonstrates that even subtle changes in stereochemistry can lead to significant differences in biological recognition and function.

In the context of drug development and the study of natural products, stereochemistry is a key determinant of a compound's potency and pharmacokinetic properties. mdpi.com The specific spatial arrangement of functional groups can influence how a molecule is transported across cell membranes and how it binds to its target proteins. mdpi.com Therefore, the distinct stereoisomers of this compound and its related compounds are expected to exhibit different biological activities and metabolic fates.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1-O-(D-glucosyl)glycerol, enabling its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and chiral chromatography each offer specific advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantification of glucosylglycerol. Due to the lack of a strong chromophore in the this compound molecule, detection is often achieved using a Refractive Index Detector (RID) or through pre-column derivatization to introduce a UV-active moiety. und.edunih.gov For instance, benzoylation of the hydroxyl groups allows for sensitive UV detection. und.edunih.gov

Separation is typically accomplished using columns designed for carbohydrate analysis, such as those based on cation exchange or amide chemistry. nih.govasbcnet.org The choice of mobile phase is critical for achieving optimal separation. Isocratic elution with a mixture of acetonitrile and water is commonly used with amide columns. nih.gov For cation exchange columns, dilute acids like sulfuric acid in water can be effective. utb.cznih.gov Method validation demonstrates good linearity, precision, and accuracy for quantifying glycerol (B35011) and related polyols. nih.govutb.cznih.govnih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Waters Xbridge Amide (250 x 4.6 mm, 5 µm) nih.gov | Waters Sugar-Pak 1 (6.5 x 300 mm) asbcnet.org |

| Mobile Phase | 80% Acetonitrile in Water nih.gov | 0.05 g/L EDTA calcium disodium salt in water asbcnet.org |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 mL/min utb.cz |

| Column Temperature | 40 °C nih.gov | 70 °C utb.cz |

| Detector | Refractive Index Detector (RID) nih.gov | Refractive Index Detector (RID) utb.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of this compound. However, due to the compound's low volatility, derivatization is a mandatory step to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.govrestek.com

Common derivatization methods include silylation and acetylation. restek.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilylimidazole, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. chromforum.orgnih.gov Acetylation, using acetic anhydride, converts the hydroxyl groups to acetate esters. restek.comprotocols.io Following derivatization, the resulting volatile products can be separated on a GC column and detected by mass spectrometry, which provides both quantitative data and structural information based on fragmentation patterns. nih.govprotocols.io

| Derivatization Method | Reagent | Resulting Derivative |

|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylsilylimidazole (TMSI) nih.govnih.gov | Trimethylsilyl (TMS) ether |

| Acetylation | Acetic Anhydride restek.comprotocols.io | Acetate ester |

Thin Layer Chromatography (TLC) for Screening and Detection

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and detection of this compound. nih.govresearchgate.net This technique is particularly useful for monitoring the progress of synthesis reactions or for preliminary analysis of extracts. Separation is achieved on silica gel plates, with the choice of solvent system being crucial for resolution. gerli.com

Visualization of the separated spots is necessary as glucosylglycerol is not UV-active. A variety of staining reagents can be employed for this purpose. General-purpose reagents like sulfuric acid with charring can detect most organic compounds. nih.gov More specific for carbohydrates are reagents like orcinol or naphthylethylenediamine, which produce colored spots upon heating, allowing for the identification of glycolipids and related compounds. nih.govgerli.com Primuline spray can also be used for non-destructive visualization under UV light. nih.govgerli.com

Chiral Chromatography (e.g., LC-MS with chiral columns) for Stereoisomer Resolution

The resolution of stereoisomers of glucosylglycerol is critical, as different isomers can exhibit distinct biological activities. Chiral chromatography is the definitive method for separating enantiomers and diastereomers. researchgate.net This can be achieved by high-performance liquid chromatography using a chiral stationary phase (CSP). nih.govaocs.org Polysaccharide-based chiral columns have proven effective for the direct separation of enantiomeric glycerolipids without derivatization. scispace.com

In cases where direct separation is challenging, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral column. aocs.org Another approach involves derivatizing the analyte to enhance its interaction with the chiral stationary phase. For example, glycerolipids can be derivatized to their 3,5-dinitrophenylurethane (DNPU) derivatives for improved separation on specific chiral phases. nih.gov Coupling chiral LC with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of individual stereoisomers. nih.gov

Spectroscopic Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HSQC, COSY) for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. nih.govsemanticscholar.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the anomeric proton are particularly important for determining the α or β configuration of the glycosidic linkage. hmdb.camdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1' of the glucose moiety) is a key indicator of the glycosidic bond configuration. nih.govresearchgate.net

2D-NMR: Two-dimensional NMR experiments are crucial for establishing the complete structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of proton networks within the glucose and glycerol moieties. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of both ¹H and ¹³C signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for confirming the linkage position between the glucose and glycerol units. bmrb.ioomicsonline.org

Together, these NMR techniques provide a comprehensive picture of the molecular structure of this compound and are also used to assess its purity. nih.govnih.gov

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, anomeric configuration. hmdb.canih.gov |

| ¹³C NMR | Carbon chemical shifts, number of unique carbons, anomeric configuration. nih.govresearchgate.net |

| COSY | ¹H-¹H spin-spin coupling correlations. bmrb.io |

| HSQC | Direct ¹H-¹³C correlations (one-bond). hmdb.ca |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds), confirms glycosidic linkage. bmrb.ioomicsonline.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like glycosides.

In a typical FAB-MS analysis, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of atoms (e.g., xenon or argon). This process desorbs and ionizes the analyte molecules, which can then be analyzed by the mass spectrometer. For this compound, this technique would be expected to generate a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, which allows for the confirmation of its molecular weight (254.23 g/mol ).

Fragmentation analysis provides further structural information. The glycosidic bond is a common site of cleavage, leading to fragment ions corresponding to the glycan and aglycon moieties. For this compound, characteristic fragments would include the oxonium ion of the glucose unit (m/z 163) and ions resulting from the loss of water from the glycerol backbone. The precise fragmentation pattern can be used to distinguish between different isomers of glucosylglycerol.

| Ion Type | Expected m/z | Structural Information |

| [M+H]⁺ | 255.1 | Molecular weight confirmation |

| [M+Na]⁺ | 277.1 | Molecular weight confirmation |

| [Glucose oxonium ion]⁺ | 163.1 | Presence of a hexose unit |

| [M+H - H₂O]⁺ | 237.1 | Loss of water from the molecular ion |

This table is interactive. Users can sort and filter the data.

Enzymatic Assays for Specificity and Activity Determination

Enzymatic assays are invaluable for the specific detection and quantification of this compound and for characterizing the enzymes involved in its metabolism. These assays are based on the high specificity of enzymes for their substrates.

One common approach involves the use of a specific glycoside hydrolase that can cleave the glycosidic bond of this compound, releasing glucose and glycerol. The released glucose can then be quantified using a coupled enzyme assay, such as the glucose oxidase-peroxidase system, which produces a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the concentration of this compound in the sample.

Alternatively, the activity of enzymes that synthesize this compound, such as glucosyl-3-phosphoglycerate synthase (GpgS) and glucosyl-3-phosphoglycerate phosphatase (GpgP), can be monitored. For example, the activity of a sucrose (B13894) phosphorylase in producing 2-O-α-D-glucosyl glycerol can be determined by measuring the amount of product formed over time using High-Performance Liquid Chromatography (HPLC). nih.gov One unit of transglucosylation activity can be defined as the amount of enzyme that produces 1 µmol of the glucosylglycerol per minute under specific reaction conditions. nih.gov

| Enzyme | Assay Principle | Detection Method | Reference |

| Glycoside Hydrolase | Cleavage of this compound to glucose and glycerol, followed by quantification of glucose. | Spectrophotometry (e.g., glucose oxidase-peroxidase assay) | General Principle |

| Sucrose Phosphorylase | Synthesis of 2-O-α-D-glucosyl glycerol from sucrose and glycerol. | HPLC | nih.gov |

| D-Allulose 3-epimerase (DAEase) | Isomerization of fructose (B13574) to D-allulose in a coupled reaction. | HPLC | acs.org |

This table is interactive. Users can sort and filter the data.

Advanced Biophysical Techniques for Interaction Studies

To understand the functional roles of this compound in biological systems, it is essential to study its interactions with other molecules, such as proteins and membranes. Advanced biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics (e.g., with model membranes)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nicoyalife.comtechnion.ac.ilnih.govnih.gov It can be used to determine the binding kinetics (association and dissociation rate constants) and affinity of this compound with various targets, including model membranes. nicoyalife.com

In a typical SPR experiment to study the interaction with model membranes, a lipid bilayer is immobilized on the surface of a sensor chip. nicoyalife.com A solution containing this compound is then flowed over the chip surface. The binding of this compound to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the sensorgram (a plot of SPR signal versus time), the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of kₑ to kₐ.

| Kinetic Parameter | Description | Information Gained |

| Association rate constant (kₐ) | The rate at which this compound binds to the model membrane. | Specificity and speed of binding. |

| Dissociation rate constant (kₑ) | The rate at which the this compound/membrane complex dissociates. | Stability of the interaction. |

| Equilibrium dissociation constant (Kₑ) | The concentration of this compound at which half of the binding sites on the membrane are occupied at equilibrium. | Overall strength of the binding affinity. |

This table is interactive. Users can sort and filter the data.

Thermal Denaturation Assays (e.g., for nucleic acid stability)

Thermal denaturation assays are used to assess the stability of macromolecules like nucleic acids and proteins in the presence of ligands. These assays measure the change in the melting temperature (Tₘ), the temperature at which 50% of the macromolecule is denatured, upon the addition of a ligand. An increase in Tₘ indicates that the ligand stabilizes the macromolecule.

While direct studies on the effect of this compound on nucleic acid stability are not extensively documented, studies on related glycerol-containing compounds provide insights. For instance, the insertion of (R)-1-O-(pyren-1-ylmethyl)glycerol as a bulge in DNA duplexes has been shown to affect their thermal stability. nih.gov Similarly, glycerol itself is known to lower the melting temperature of DNA. google.com

To investigate the effect of this compound on nucleic acid stability, a thermal denaturation experiment could be conducted by monitoring the absorbance of a nucleic acid solution at 260 nm as the temperature is increased in the presence and absence of the compound. A shift in the melting curve would indicate an interaction and provide information on the stabilizing or destabilizing effect of this compound.

| Compound | Effect on DNA Tₘ | Implication | Reference |

| (R)-1-O-(pyren-1-ylmethyl)glycerol (bulge insertion) | Decreased Tₘ | Destabilization of the duplex | nih.gov |

| Glycerol | Decreased Tₘ | Enhanced denaturation | google.com |

| This compound | Hypothetical: could increase or decrease Tₘ | Stabilization or destabilization of nucleic acid structure | N/A |

This table is interactive. Users can sort and filter the data.

Derivatives and Analogues of 1 O D Glucosyl Glycerol in Research

Structural Modification and Synthesis of Novel Analogues

The synthesis of novel analogues of glucosylglycerol is a key area of research, aimed at creating compounds with enhanced or specific biological activities. Modifications can be targeted at the glycerol (B35011) backbone, the glucose moiety, or the glycosidic linkage itself.

Synthetic strategies often involve sophisticated protection group chemistry to selectively modify hydroxyl groups. For instance, the stereochemistry of the glycerol acceptor and the choice of protecting groups can significantly influence the stereoselectivity of glycosylation reactions. universiteitleiden.nl In one approach, a combination of trimethylsilyl (B98337) iodide (TMSI) and triphenylphosphine (B44618) oxide (Ph3PO) was used to glycosylate a glycerol acceptor with a perbenzylated glucosyl imidate donor, although the stereoselectivity was found to be modest. universiteitleiden.nl The outcome of such glycosylations is highly dependent on both the chirality of the glycerol acceptor and the nature of its substituents (e.g., para-methoxybenzyl ether vs. benzoyl ester). universiteitleiden.nl

Researchers have also synthesized aminooxy analogues. For example, sn-(3-β-O-glucosyl)glycerol, obtained via glycosylation of sn-1,2-di-O-benzyl-glycerol, served as a precursor for stereoselective synthesis of both (2R)- and (2S)-aminooxy analogues of β-O-glucosylserine. mdpi.com This involved a series of steps including selective silylation, a Mitsunobu reaction with N-hydroxyphthalimide, and subsequent deprotection to yield the target aminooxy ester. mdpi.com

Table 1: Synthetic Strategies for Glucosylglycerol Analogues

| Precursor/Building Block | Reaction/Method | Analogue/Intermediate Produced | Reference |

|---|---|---|---|

| Glucosyl imidate donor & glycerol acceptor | Additive-mediated glycosylation (TMSI/Ph3PO) | Glucosyl-glycerol building block | universiteitleiden.nl |

| sn-1,2-di-O-benzyl-glycerol & D-glucose pentaacetate | Glycosylation followed by debenzylation | sn-(3-β-O-glucosyl)glycerol | mdpi.com |

| sn-(3-β-O-glucosyl)glycerol | Selective silylation, Mitsunobu reaction, deprotection | (2R)-3-β-O-glycosyl aminooxy ester | mdpi.com |

Glucosylglycerol Esters

Esterification of the hydroxyl groups of glucosylglycerol with fatty acids produces amphiphilic molecules with potential applications as surfactants and in medicinal chemistry. Chemoenzymatic methods are particularly effective for synthesizing these esters with high regioselectivity.

Research has demonstrated the synthesis of 6'- and 3-esters of 2-O-β-D-glucosylglycerol. adipogen.comnih.gov A facile, lipase-catalyzed approach has been developed for the creation of fatty acid monoesters of 2-O-β-d-glucosylglycerol, highlighting the utility of enzymes in generating these derivatives. nih.govmdpi.com These esterified compounds have been evaluated for various biological activities, including their potential as anti-tumor promoters. adipogen.comnih.gov The enzymatic synthesis offers advantages over purely chemical methods, which often require complex protection and deprotection steps. jmb.or.kr

Related Glycosidic Osmolytes (e.g., Glucosylglycerate (GGA))

Glucosylglycerol belongs to a class of compatible solutes, or osmolytes, that help organisms survive under environmental stress. adipogen.com A closely related and noteworthy osmolyte is glucosylglycerate (GGA). nih.gov GGA was first identified in the marine cyanobacterium Agmenellum quadruplica and has since been found in various archaea and bacteria. nih.govoup.com

Structurally, GGA is similar to glucosylglycerol, but it features a negatively charged glycerate moiety instead of the neutral glycerol. nih.govresearchgate.net This charge difference is significant for its biological function. In some marine cyanobacteria, GGA accumulates under conditions of high salinity combined with nitrogen limitation, where it is thought to function as a substitute for the anionic osmolyte L-glutamate. nih.govoup.com In vitro studies have shown that GGA can be a potent stabilizer of proteins during heat stress, storage, or freeze-drying, in some cases outperforming both glucosylglycerol and another common osmolyte, mannosylglycerate. nih.gov The promising properties of GGA have spurred research into cost-effective production methods, including biocatalytic synthesis from sucrose (B13894) and glycerate using enzymes like sucrose phosphorylase. nih.govnih.gov

Table 2: Comparison of Glucosylglycerol and Glucosylglycerate

| Feature | Glucosylglycerol (GG) | Glucosylglycerate (GGA) | Reference |

|---|---|---|---|

| Aglycone | Glycerol (neutral) | Glycerate (anionic) | nih.govresearchgate.net |

| Primary Role | Osmoprotection against salt stress | Osmoprotection, especially under combined salt and nitrogen stress | nih.govoup.comresearchgate.net |

| Biological Function | Primary osmolyte in many cyanobacteria | Counterion for cations (K⁺, Na⁺), substituting for L-glutamate | nih.govoup.com |

| Protein Stabilization | Effective stabilizer | Potent stabilizer, often outperforming GG in vitro | nih.gov |

| Commercial Availability | Commercially produced ("Glycoin") | Production is less established due to cost | nih.govresearchgate.netnih.gov |

Glycoglycerolipids Incorporating Glucosylglycerol Moiety

Glycoglycerolipids are a major class of membrane lipids where a mono- or oligosaccharide is attached to a diacylglycerol backbone. nih.gov While many natural glycoglycerolipids feature a sugar linked to the sn-3 position of glycerol, synthetic analogues based on a 2-O-β-D-glucosylglycerol core have been developed and shown to possess significant biological activities. nih.govnih.gov

These synthetic lipids are crucial for studying structure-activity relationships. Research has focused on creating various derivatives, including:

Anionic Glycoglycerolipids : Based on 2-O-β-D-glucosylglycerol, these compounds have been synthesized to mimic phosphatidylinositol 3-phosphate (PI3P) and have been tested as inhibitors of the protein kinase B (Akt) signaling pathway. unimi.itresearchgate.net

Aminoglycoglycerolipids : New 6-amino-6-deoxyglycoglycerolipids derived from 2-O-β-D-glucopyranosyl-sn-glycerol have been synthesized. nih.gov Studies comparing these with their non-aminated counterparts revealed that replacing the oxygen at the 6-position of the glucose with a nitrogen atom significantly reduced their anti-tumor-promoting activity, providing valuable insight into the structure-activity relationship. nih.gov

The synthesis of these complex molecules is challenging, requiring precise control over the stereochemistry of both the glycosidic linkage and the glycerol moiety. mdpi.com

Table 3: Examples of Glycoglycerolipids with a Glucosylglycerol Moiety

| Glycoglycerolipid Type | Structural Feature | Investigated Activity | Reference |

|---|---|---|---|